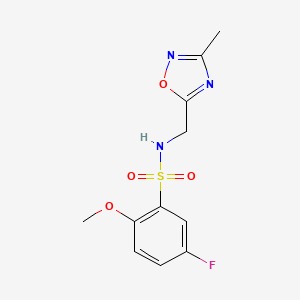

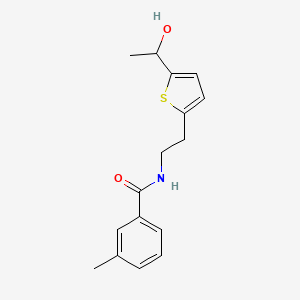

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

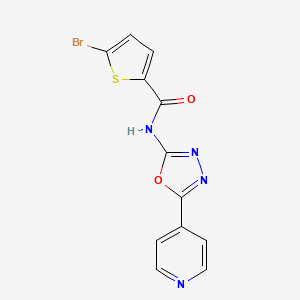

“N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide” is a chemical compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamide group, which is a carboxamide derived from benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring and a benzamide group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring could contribute to its aromaticity and stability, while the benzamide group could influence its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

This compound, due to its structural similarity with imidazole derivatives, may exhibit antimicrobial properties. Imidazole compounds have been reported to show a broad range of biological activities, including antibacterial and antifungal effects . The potential antimicrobial application of this compound could be significant in developing new treatments for infections caused by resistant strains of bacteria and fungi.

Anticancer Potential

Compounds with similar heterocyclic structures have been studied for their antiproliferative effects against various cancer cell lines . The therapeutic potential of “N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide” in oncology research could involve the synthesis of derivatives that target specific pathways in cancer cells, leading to the development of novel anticancer drugs.

Anti-inflammatory Properties

The imidazole ring, which shares a resemblance with the thiophene moiety in the compound, is known for its anti-inflammatory properties . Research into the anti-inflammatory applications of this compound could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Effects

Derivatives of imidazole have shown good scavenging potential in antioxidant assays . By exploring the antioxidant capacity of “N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide”, it could be used in preventing oxidative stress-related diseases or in preserving food and cosmetic products.

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic activity . Investigating the potential of this compound in regulating blood sugar levels could open up new avenues for diabetes management and treatment.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Propriétés

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10,12,18H,8-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJNNEJAJAWLRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)